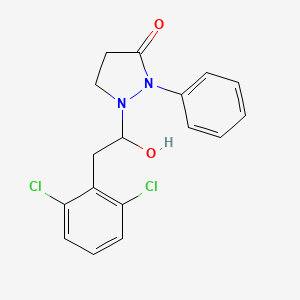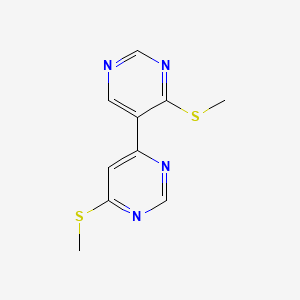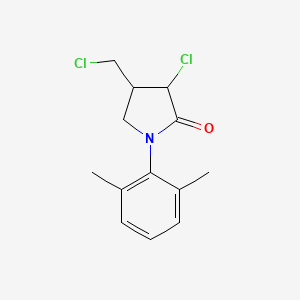
3-Chloro-4-(chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the pyrrolidinone family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Chlorination: The next step involves the introduction of chlorine atoms at specific positions on the pyrrolidinone ring. This can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Substitution Reaction: The final step involves the substitution of a methyl group with a chloromethyl group. This can be achieved through a nucleophilic substitution reaction using chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel with precise control over temperature, pressure, and reaction time.
Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved efficiency, scalability, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxo Derivatives: Formed through oxidation reactions.
Amine or Alcohol Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-Chloro-4-(chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in biological pathways and physiological responses. The exact mechanism depends on the specific application and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the dimethylphenyl group.
4-(Chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one: Similar structure but lacks the chlorine atom at the 3-position.
Uniqueness
3-Chloro-4-(chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one is unique due to the presence of both the chloromethyl and dimethylphenyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
61213-22-7 |
|---|---|
Fórmula molecular |
C13H15Cl2NO |
Peso molecular |
272.17 g/mol |
Nombre IUPAC |
3-chloro-4-(chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H15Cl2NO/c1-8-4-3-5-9(2)12(8)16-7-10(6-14)11(15)13(16)17/h3-5,10-11H,6-7H2,1-2H3 |
Clave InChI |
ZTOTUPXFVNFOSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N2CC(C(C2=O)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


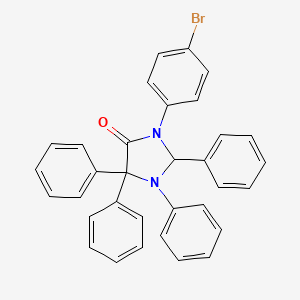
![1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14599487.png)

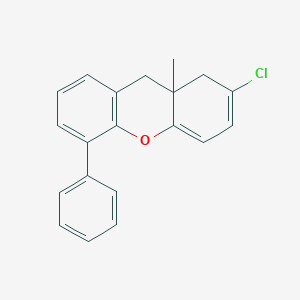
![2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599500.png)
![10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14599516.png)
![2,6-Dimethoxy-4-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]phenol](/img/structure/B14599522.png)
![Butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14599533.png)

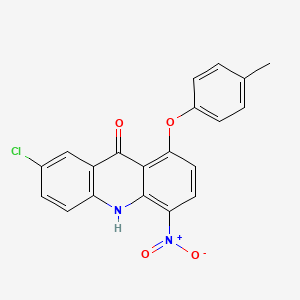
![2-[(Pentachlorophenyl)amino]ethanol](/img/structure/B14599540.png)
![3-[(4-Ethenylphenyl)methyl]pentane-2,4-dione](/img/structure/B14599544.png)
